molecular formula C10H12ClN5O3 B1141902 (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 120595-72-4

(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1141902
CAS No.: 120595-72-4
M. Wt: 285.69
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a 2-amino-6-chloro substitution on the purine base and a (2R,3S,5S)-configured tetrahydrofuran sugar moiety. Such analogs are often explored for antiviral or anticancer applications due to their structural mimicry of endogenous nucleosides, enabling interference with DNA/RNA synthesis . The 6-chloro group may act as a leaving group in metabolic activation, while the stereochemistry of the sugar moiety influences binding to enzymes like kinases or polymerases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Attachment to Tetrahydrofuran Ring: The purine base is then attached to the tetrahydrofuran ring through glycosylation reactions, often using Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Ring

Compound Name Purine Substituents Key Structural Differences Biological Implications Evidence ID
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 2-amino, 6-chloro Chloro group at C6 Potential prodrug; chloro may enhance stability
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 2,6-diamino Amino groups at C2 and C6 Increased hydrogen bonding; possible antiviral
(2R,3S,5R)-5-(6-Amino-2-nitro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 6-amino, 2-nitro Nitro group at C2 Electron-withdrawing nitro may alter reactivity
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 6-chloro Lacks C2 amino group Reduced hydrogen-bonding capacity

Key Findings :

  • The 6-chloro substituent in the target compound improves metabolic stability compared to 6-amino analogs but may require activation (e.g., dechlorination) for therapeutic efficacy .

Stereochemical Variations in the Sugar Moiety

Compound Name Sugar Configuration Physicochemical Properties Evidence ID
This compound 2R,3S,5S Melting point, solubility influenced by C5S
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 2R,3S,5R Altered ring puckering; impacts enzyme recognition
(2S,3R,5S)-5-(6-amino-9H-purin-9-yl)-tetrahydro-2-(hydroxymethyl)furan-3-ol 2S,3R,5S Mirror-image configuration; potential for L-nucleoside activity

Key Findings :

  • The (2R,3S,5S) configuration in the target compound may confer distinct pharmacokinetic profiles compared to (2R,3S,5R) isomers due to differences in sugar ring conformation .
  • L-nucleoside analogs (e.g., ) often exhibit resistance to enzymatic degradation, enhancing bioavailability .

Physicochemical and Spectroscopic Comparisons

Compound Name 1H NMR (DMSO-d6, δ) 13C NMR (DMSO-d6, δ) Melting Point (°C) Evidence ID
Target Compound Data not provided Data not provided Not reported -
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 8.13 (s, 1H), 7.34 (brs, 2H) 155.9 (C2), 152.2 (C4) 146–148
(2R,3S,5R)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol Not reported Not reported Not reported

Key Findings :

  • Amino-substituted purines (e.g., compound 23) show distinct downfield shifts for NH2 protons (δ 7.34) compared to chloro analogs, aiding structural elucidation .
  • Melting points correlate with crystallinity, influenced by hydrogen-bonding capacity of substituents .

Key Findings :

  • Chloro-substituted purines (e.g., ) exhibit higher acute toxicity (H302) than amino analogs, necessitating stringent handling protocols .

Biological Activity

(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 2-CdA (Cladribine), is a purine nucleoside analog with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology.

  • Molecular Formula : C₁₀H₁₂ClN₅O₃
  • Molecular Weight : 285.69 g/mol
  • CAS Number : 120595-72-4

The biological activity of 2-CdA is primarily attributed to its structural similarity to natural nucleosides. Upon phosphorylation within cells, it is converted into active metabolites that interfere with DNA synthesis and repair processes. This mechanism is crucial for its efficacy in treating various malignancies and viral infections.

Antitumor Activity

Research indicates that 2-CdA exhibits potent antitumor properties by inhibiting DNA synthesis in rapidly dividing cancer cells. It has been particularly effective against hematological malignancies such as:

  • Chronic Lymphocytic Leukemia (CLL)
  • Hairy Cell Leukemia

In clinical settings, studies have shown that treatment with 2-CdA can lead to significant remission rates in patients with these conditions.

Antiviral Properties

2-CdA also demonstrates antiviral activity, particularly against:

  • HIV
  • Herpes Simplex Virus (HSV)

The compound's mechanism involves the inhibition of viral DNA polymerases, thereby preventing viral replication. This property has made it a subject of interest for developing antiviral therapies.

Clinical Trials

  • Chronic Lymphocytic Leukemia : A phase II clinical trial evaluated the efficacy of 2-CdA in patients with relapsed CLL. Results indicated a complete response rate of approximately 50%, showcasing its potential as a frontline therapy.
  • Hairy Cell Leukemia : Another study reported that patients treated with 2-CdA experienced a median progression-free survival of over five years, reinforcing its role as a critical treatment option.
  • HIV Treatment : In vitro studies have demonstrated that 2-CdA effectively reduces viral load in HIV-infected cells, providing a basis for further exploration in combination therapies.

Comparative Analysis

Compound NameStructure TypeBiological ActivityUnique Features
2-CdAPurine AnalogAntitumor, AntiviralEffective in hematological cancers
AcyclovirNucleosideAntiviralPrimarily used for HSV
GemcitabineNucleosideAntitumorBroad-spectrum anticancer agent

This table highlights the unique aspects of 2-CdA compared to other compounds within the same class.

Research Findings

Recent studies have utilized computer-aided drug design to predict additional biological activities of 2-CdA based on its structural features. These findings suggest potential interactions with various biological macromolecules, including enzymes involved in nucleotide metabolism and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodology :

  • Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) with substituted phenylboronic acids under reflux in toluene. Purification via column chromatography (EtOAc/hexane gradient) .
  • Characterization : Validate purity using ¹H NMR (e.g., δ 3.46–8.11 ppm in DMSO-d₆) and ESI-MS (e.g., m/z 345.1 [M+H]⁺). Ensure >95% purity via HPLC .
    • Key Considerations : Optimize reaction time (12+ hours) and catalyst loading (0.05 mmol) to maximize yield. Monitor steric effects of substituents on coupling efficiency .

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (nitrile gloves, EN 166-compliant goggles), avoid dust/aerosol formation, and work in fume hoods with HEPA filters. Refer to GHS hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
  • Storage : Store at -10°C under inert gas (argon/N₂) in amber glass vials to prevent photodegradation. Avoid incompatible materials (e.g., strong oxidizers) .

Q. What analytical techniques are critical for structural confirmation?

  • Primary Methods :

  • NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., J = 6.3–8.6 Hz for tetrahydrofuran protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., MW 252.23 g/mol) using ESI-MS or MALDI-TOF .
    • Secondary Validation : X-ray crystallography for absolute configuration or CD spectroscopy for chiral centers .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s biological activity?

  • Experimental Design :

  • In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Evaluate kinase inhibition (e.g., EGFR, BRAF) via fluorescence polarization or SPR binding assays. Use ATP-competitive inhibitors as benchmarks .
    • Data Interpretation : Normalize activity to logP and solubility (e.g., DMSO stock solutions). Address false positives using counter-screens (e.g., luciferase interference assays) .

Q. What strategies resolve contradictions in stability data under varying conditions?

  • Stability Analysis :

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C). Compare with analogs (e.g., fluorinated derivatives) .
  • pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–9). Monitor degradation via HPLC-MS .
    • Mitigation : Lyophilize hygroscopic batches and use stabilizers (e.g., trehalose) for long-term storage .

Q. How can researchers optimize synthetic routes to address low yields in halogenated analogs?

  • Optimization Strategies :

  • Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for chloro-substituent compatibility .
  • Solvent Effects : Replace toluene with DMAc or DMF to enhance solubility of halogenated intermediates .
    • Scale-Up Considerations : Implement flow chemistry for exothermic steps and reduce purification losses via centrifugal partition chromatography .

Properties

IUPAC Name

(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDIVMUMDVEFRG-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.